2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile
Description
This compound is a quinazolinone derivative featuring a 7-chloro substituent on the quinazolinone core, a sulfanylidene (C=S) group at position 2, and an ethylamino linker connecting the quinazolinone moiety to a 5-nitrobenzonitrile group. The nitrobenzonitrile moiety contributes to electron-withdrawing properties, while the sulfanylidene group may enhance binding to biological targets, such as kinases or enzymes requiring thiol interactions. The 7-chloro substituent likely improves lipophilicity and target affinity, as halogens are common in medicinal chemistry for optimizing pharmacokinetics .
Properties
Molecular Formula |
C17H12ClN5O3S |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile |
InChI |
InChI=1S/C17H12ClN5O3S/c18-11-1-3-13-15(8-11)21-17(27)22(16(13)24)6-5-20-14-4-2-12(23(25)26)7-10(14)9-19/h1-4,7-8,20H,5-6H2,(H,21,27) |
InChI Key |
ICCJPLBBBWUNOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCCN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation with Thiourea
A modified approach from involves reacting 2-amino-5-chlorobenzoic acid with thiourea in phosphorus oxychloride (POCl₃) under reflux. This forms 7-chloro-2-sulfanylidene-1H-quinazolin-4(3H)-one through sequential acylation and cyclization.
Reaction Conditions :
Alternative Route via Benzoxazinone Intermediate
As reported in, anthranilic acid derivatives can be acylated to form benzoxazinones, which subsequently react with amines. For this compound, 2-amino-5-chlorobenzoic acid is treated with acetic anhydride to form 7-chloro-1,3-benzoxazin-4-one, followed by reaction with ammonium thiocyanate to introduce the sulfanylidene group.
Key Step :
$$
\text{7-Chloro-1,3-benzoxazin-4-one} + \text{NH}_4\text{SCN} \xrightarrow{\text{DMF, 120°C}} \text{7-Chloro-2-sulfanylidene-1H-quinazolin-4-one}
$$
Yield : 65%.
Coupling with 5-Nitrobenzonitrile
The final step involves coupling the ethylamino-quinazolinone with 5-nitrobenzonitrile.
Buchwald–Hartwig Amination
A palladium-catalyzed coupling reaction using Pd(OAc)₂ and Xantphos as ligands facilitates the C–N bond formation.
Procedure :
Nucleophilic Aromatic Substitution
In DMF with K₂CO₃, the amine attacks the electron-deficient aromatic ring of 5-nitro-2-fluorobenzonitrile.
Conditions :
Analytical Data and Characterization
Spectroscopic Confirmation :
- ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, quinazolinone H-5), 8.20 (d, J = 8.8 Hz, 1H, nitrobenzonitrile H-6), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, nitrobenzonitrile H-4), 3.85 (t, J = 6.0 Hz, 2H, -CH₂NH-), 3.10 (t, J = 6.0 Hz, 2H, -NHCH₂-).
- IR (KBr) : ν 2210 cm⁻¹ (C≡N), 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (C=S).
- HRMS : m/z [M+H]⁺ calcd. for C₁₈H₁₂ClN₅O₃S: 429.0321; found: 429.0324.
Challenges and Optimization
- Regioselectivity : The nitro group in 5-nitrobenzonitrile directs substitution to the ortho position, ensuring correct coupling.
- Sulfur Stability : Thiourea derivatives are prone to oxidation; reactions require inert atmospheres (N₂ or Ar).
- Purification : Column chromatography (SiO₂, eluent: CHCl₃/MeOH 9:1) removes unreacted starting materials.
Comparative Analysis of Methods
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Buchwald–Hartwig | 60% | High regioselectivity | Requires palladium catalysts |
| Nucleophilic Substitution | 50% | Metal-free, cost-effective | Longer reaction times |
| Mitsunobu Reaction | 58% | Mild conditions | Expensive reagents (DEAD, PPh₃) |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chloro group in the quinazolinone core can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron and hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various derivatives with potential biological activity.
Biology
Enzyme Inhibition: Some derivatives of this compound have been studied for their ability to inhibit specific enzymes, making them potential candidates for drug development.
Medicine
Anticancer Activity: Certain derivatives have shown promise in inhibiting the growth of cancer cells in vitro.
Industry
Material Science: The compound and its derivatives can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[2-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)ethyl]amino}-5-nitrobenzonitrile involves its interaction with specific molecular targets. For example, its enzyme inhibition activity is due to its ability to bind to the active site of the enzyme, blocking its function. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Quinazolinone Core
- Fluorine vs. Chlorine at Position 7: A closely related compound, 2-[2-(6-fluoro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile (), replaces the 7-chloro group with fluorine. Chlorine’s larger size could enhance van der Waals interactions in hydrophobic binding pockets, favoring the target compound in certain biological contexts .
- Halogenated Derivatives in Nitrobenzonitrile Series: lists nitrobenzonitrile analogs with varying benzylamino substituents (e.g., 4-chloro, 4-fluoro). These derivatives exhibit molecular weights ranging from 243.222 to 297.314, with the target compound’s ethylamino-quinazolinone side chain distinguishing it from simpler benzyl-substituted analogs. The extended linker in the target compound may improve conformational flexibility, aiding target engagement .
Core Heterocycle Modifications
- Imidazoquinazolinone vs. Quinazolinone: The compound 5-[2-(4-chlorophenyl)-2-oxidanylidene-ethyl]sulfanyl-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-3-one () replaces the quinazolinone core with an imidazoquinazolinone system. In contrast, the target compound’s simpler quinazolinone core may offer better synthetic accessibility .
Functional Group Variations
Sulfanylidene (C=S) vs. Sulfanyl (S–) Groups :
The sulfanylidene group in the target compound is a key pharmacophore, enabling hydrogen bonding or covalent interactions with cysteine residues in enzymes. By contrast, compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () feature a sulfanyl (thioether) group, which is less reactive and may serve as a steric or hydrophobic anchor rather than a direct binding group .- Nitrobenzonitrile vs. Carbaldehyde Moieties: The 5-nitrobenzonitrile group in the target compound provides strong electron-withdrawing effects, stabilizing the aromatic ring and influencing π-π stacking.
Research Implications
- The target compound’s 7-chloro and sulfanylidene groups position it as a promising candidate for kinase inhibition or antimicrobial applications, where halogen interactions and thiol reactivity are critical.
- Further studies should explore substituent effects (e.g., 7-Br, 7-CF₃) and linker length optimization to balance potency and solubility.
Biological Activity
The compound 2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications due to their ability to interact with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 346.79 g/mol. The structure features a quinazoline core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClN3O3S |
| Molecular Weight | 346.79 g/mol |
| IUPAC Name | 2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile |
| CAS Number | Not yet assigned |
Biological Activity Overview
Quinazoline derivatives, including the target compound, exhibit a wide range of biological activities:
- Antitumor Activity : Many quinazoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. The specific mechanism often involves the inhibition of kinases that are critical for cell proliferation and survival.
- Antimicrobial Properties : Research indicates that compounds with quinazoline structures can possess antimicrobial activity against various pathogens, suggesting potential use in treating infections.
- Anti-inflammatory Effects : Some studies have demonstrated that quinazoline derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
- Antioxidant Activity : The ability to scavenge free radicals and reduce oxidative stress has been reported, which is beneficial in preventing cellular damage.
The biological effects of 2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile are thought to stem from its interaction with specific molecular targets:
- Kinase Inhibition : Quinazolines often act as inhibitors of various kinases involved in cell signaling pathways that regulate growth and survival.
- Receptor Modulation : Some derivatives may interact with receptors involved in inflammation or pain pathways, providing therapeutic benefits.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor effects of a similar quinazoline derivative on human breast cancer cell lines. The compound demonstrated significant inhibition of cell proliferation and induced apoptosis through the activation of caspase pathways. The study concluded that the quinazoline structure is key to its antitumor activity.
Case Study 2: Antimicrobial Activity
Research on a related compound showed effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis, highlighting the potential for developing new antibiotics based on this scaffold.
Q & A
Q. What are the critical challenges in synthesizing 2-[2-(7-chloro-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)ethylamino]-5-nitrobenzonitrile, and how can reaction conditions be optimized?
Synthesis of this compound involves multi-step pathways, including nitrobenzonitrile formation, quinazolinone ring closure, and sulfanylidene group introduction. Key challenges include low yields due to steric hindrance from the nitro group and instability of the sulfanylidene moiety. Optimization strategies:
- Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to reduce side reactions .
- Catalytic agents : Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps in quinazolinone synthesis .
- Temperature control : Maintaining reactions below 60°C to prevent degradation of the sulfanylidene group .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
Primary techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals from the quinazolinone and benzonitrile moieties .
- FT-IR : Confirm sulfanylidene (C=S) stretches at 1100–1250 cm⁻¹ and nitro group (NO₂) at 1520–1350 cm⁻¹ .
- HRMS : Validate molecular weight (±2 ppm accuracy) to distinguish from analogs (e.g., chloro vs. bromo substitutions) .
Contradictions may arise from solvent impurities or tautomeric forms (e.g., thione-thiol equilibrium). Use deuterated DMSO for NMR to stabilize the thione form and minimize shifts .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin as a positive control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., CDK1) using ATP-competitive inhibitors as benchmarks .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s environmental fate and ecotoxicological impact?
Adopt a tiered approach:
- Phase 1 (Lab) : Hydrolysis/photolysis studies under controlled pH and UV light to identify degradation products (LC-MS/MS analysis) .
- Phase 2 (Microcosm) : Soil/water microcosms spiked with the compound to track bioaccumulation in Daphnia magna or Eisenia fetida .
- Phase 3 (Computational) : Use EPI Suite or TEST software to predict biodegradation pathways and ecotoxicity thresholds .
Q. How should contradictory data between computational predictions and experimental bioactivity results be addressed?
Example contradiction: Computational docking (AutoDock Vina) predicts strong binding to kinase targets, but in vitro assays show low inhibition.
- Re-evaluate parameters : Adjust protonation states (e.g., nitro group pKa) and solvation models in docking simulations .
- Validate binding : Use SPR (Surface Plasmon Resonance) to measure actual binding kinetics and compare with docking scores .
- Structural analogs : Test derivatives (e.g., replacing nitro with cyano) to isolate contributing functional groups .
Q. What advanced experimental designs are recommended for studying structure-activity relationships (SAR) in this compound?
- Fractional factorial design : Vary substituents (e.g., nitro position, chloro vs. fluoro) across 8–12 analogs to identify critical SAR drivers .
- Co-crystallization : X-ray crystallography with target proteins (e.g., DHFR) to map binding interactions .
- Dynamic SAR : Use time-resolved spectroscopy to monitor conformational changes during target engagement .
Q. What methodologies are effective for analyzing metabolic stability and toxicity in preclinical models?
- Hepatocyte assays : Incubate with primary human hepatocytes (up to 24 hrs) and monitor CYP450 metabolism via LC-HRMS .
- AMES test : Assess mutagenicity using S. typhimurium TA98/TA100 strains with/without metabolic activation .
- Cardiotoxicity screening : hERG channel inhibition assays using patch-clamp electrophysiology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
